Ristomycin A aglycone, 5,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-(2-deoxy-2-((9-methyl-1-oxodecyl)amino)-beta-D-glucopyranuronosyl)-42-o-alpha-D-mannopyranosyl-N15-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parvodicin B1 is a glycopeptide antibiotic produced by the strain Actinomadura parvosata. It is known for its inhibitory effects on various Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus furfur, Staphylococcus hemolyticus, and Enterococcus faecalis. The compound acts by inhibiting the synthesis of bacterial cell walls.
Preparation Methods
Synthetic Routes and Reaction Conditions: Parvodicin B1 is primarily produced through fermentation processes involving the strain Actinomadura parvosata. The fermentation broth is clarified using rotary drum filtration, and the compound is isolated and purified through various chemical techniques . The specific synthetic routes and reaction conditions for Parvodicin B1 are not extensively documented in the literature.
Industrial Production Methods: Industrial production of Parvodicin B1 involves large-scale fermentation of Actinomadura parvosata. The fermentation broth is processed to isolate and purify the compound, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Parvodicin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving Parvodicin B1 include oxidizing agents, reducing agents, and various solvents . The specific conditions for these reactions depend on the desired modifications and the target products.
Major Products Formed: The major products formed from the reactions involving Parvodicin B1 include modified glycopeptide structures with enhanced antibacterial activity .
Scientific Research Applications
Parvodicin B1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the synthesis and modification of glycopeptide antibiotics. In biology, it serves as a model compound for understanding the mechanisms of bacterial inhibition. In medicine, Parvodicin B1 is explored for its potential therapeutic applications against Gram-positive bacterial infections . In the industry, it is used in the development of new antibiotics and antibacterial agents .
Mechanism of Action
Parvodicin B1 exerts its effects by inhibiting the synthesis of bacterial cell walls . It binds to the D-alanine-D-alanine residues in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This mechanism is similar to other glycopeptide antibiotics, making Parvodicin B1 a valuable compound in the fight against bacterial infections .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Parvodicin B1 include other glycopeptide antibiotics such as vancomycin, ristocetin, and teicoplanin. These compounds share a common mechanism of action and are used to treat Gram-positive bacterial infections.
Uniqueness: Parvodicin B1 is unique due to its specific structural features, including the O-acetyl functionality present in some of its components . This structural feature is not found in other glycopeptide antibiotics, making Parvodicin B1 distinct in its class .
Biological Activity
Ristomycin A aglycone, also known by its systematic name 5,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-(2-deoxy-2-((9-methyl-1-oxodecyl)amino)-beta-D-glucopyranuronosyl)-42-o-alpha-D-mannopyranosyl-N15-methyl- , is a complex glycopeptide antibiotic derived from the fermentation of Amycolatopsis orientalis. This compound has garnered attention due to its intricate structure and significant biological activity, particularly against Gram-positive bacteria.
Structural Characteristics
Ristomycin A aglycone features multiple functional groups and sugar moieties that contribute to its unique biological properties. Its structure allows it to interact with bacterial cell walls, inhibiting cell wall synthesis, which is crucial for bacterial survival.
Structural Feature | Description |
---|---|
Chlorination Pattern | 5,31-dichloro |
Sugar Moieties | 2-deoxy-2-((9-methyl-1-oxodecyl)amino)-beta-D-glucopyranuronosyl, alpha-D-mannopyranosyl |
Mechanism of Action | Inhibits cell wall synthesis by binding to components of the bacterial cell envelope |
The primary mechanism of action for Ristomycin A aglycone involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in the bacterial cell wall, thereby preventing proper cell wall synthesis. This action is similar to that of other glycopeptide antibiotics like vancomycin and teicoplanin, but with distinct structural variations that influence its efficacy and spectrum of activity.
Antibacterial Activity
Ristomycin A aglycone exhibits potent antibacterial properties against various strains of Gram-positive bacteria, including those resistant to other antibiotics. Notably, it has shown effectiveness against:
- Vancomycin-resistant enterococci (VRE)
- Methicillin-resistant Staphylococcus aureus (MRSA)
Comparative Efficacy
Studies have demonstrated that Ristomycin A aglycone is effective against strains resistant to conventional treatments. For example:
Antibiotic | Activity Against VRE | Activity Against MRSA |
---|---|---|
Ristomycin A aglycone | Yes | Yes |
Vancomycin | Limited | No |
Teicoplanin | Yes | Limited |
Case Studies and Research Findings
- Activation of Silent Gene Clusters : Research has shown that by activating silent gene clusters in Amycolatopsis japonicum, significant production of Ristomycin A can be achieved. This method enhances the yield of this antibiotic, making it more accessible for research and potential therapeutic applications .
- Total Synthesis Efforts : Various studies have focused on the total synthesis of Ristomycin A aglycone due to its complex structure. These efforts aim to develop new derivatives with improved efficacy against resistant bacterial strains .
- Toxicity Studies : While Ristomycin A aglycone is effective against Gram-positive bacteria, it has been noted that derivatives such as ristocetin-ps-aglycone exhibit greater antimicrobial activity but also increased toxicity when administered intravenously . Understanding these toxicity profiles is crucial for therapeutic applications.
Applications in Medicine
Ristomycin A aglycone's unique properties make it a candidate for further development in antibiotic therapy, particularly in combating antibiotic-resistant infections. Its use in diagnostic applications for conditions like von Willebrand disease also highlights its versatility .
Properties
Molecular Formula |
C82H86Cl2N8O29 |
---|---|
Molecular Weight |
1718.5 g/mol |
IUPAC Name |
(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(9-methyldecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C82H86Cl2N8O29/c1-32(2)9-7-5-4-6-8-10-55(98)87-64-67(101)69(103)72(80(113)114)121-81(64)120-71-52-25-37-26-53(71)117-49-20-15-36(23-44(49)83)65(99)63-78(110)91-62(79(111)112)42-27-38(94)28-51(118-82-70(104)68(102)66(100)54(31-93)119-82)56(42)41-22-34(13-18-46(41)95)59(75(107)92-63)88-76(108)60(37)89-77(109)61-43-29-40(30-48(97)57(43)84)116-50-24-35(14-19-47(50)96)58(85-3)74(106)86-45(73(105)90-61)21-33-11-16-39(115-52)17-12-33/h11-20,22-30,32,45,54,58-70,72,81-82,85,93-97,99-104H,4-10,21,31H2,1-3H3,(H,86,106)(H,87,98)(H,88,108)(H,89,109)(H,90,105)(H,91,110)(H,92,107)(H,111,112)(H,113,114)/t45-,54-,58+,59-,60-,61+,62+,63+,64-,65-,66-,67-,68+,69+,70+,72+,81-,82+/m1/s1 |
InChI Key |
UTUMMENGNWNHJZ-DVJUIXTISA-N |
Isomeric SMILES |
CC(C)CCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
Canonical SMILES |
CC(C)CCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.